N1-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide
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Overview
Description
N-[2-(4-Phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N’-[(pyridin-2-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phenylpiperazine intermediate: This step involves the reaction of phenylhydrazine with ethylene diamine under acidic conditions to form the phenylpiperazine ring.
Attachment of the pyridine rings: The phenylpiperazine intermediate is then reacted with pyridine-3-carboxaldehyde and pyridine-2-carboxaldehyde in the presence of a suitable catalyst to form the desired compound.
Final coupling reaction: The intermediate product is subjected to a coupling reaction with ethanediamide under controlled temperature and pH conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N’-[(pyridin-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenylpiperazine or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents with or without catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions result in the replacement of specific functional groups with new substituents, leading to a variety of modified compounds.
Scientific Research Applications
N-[2-(4-Phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N’-[(pyridin-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-Phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, while the pyridine rings can bind to metal ions and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Used as a therapeutic agent for leukemia.
2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol: Studied for its potential antiviral activity.
Uniqueness
N-[2-(4-Phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N’-[(pyridin-2-yl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenylpiperazine and pyridine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H28N6O2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]-N-(pyridin-2-ylmethyl)oxamide |
InChI |
InChI=1S/C25H28N6O2/c32-24(28-18-21-8-4-5-12-27-21)25(33)29-19-23(20-7-6-11-26-17-20)31-15-13-30(14-16-31)22-9-2-1-3-10-22/h1-12,17,23H,13-16,18-19H2,(H,28,32)(H,29,33) |
InChI Key |
VQLVFYVVDTWNMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCC3=CC=CC=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
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